2-(2,4-dinitrophenyl)-N-(4-fluorophenyl)hydrazinecarbothioamide
Overview
Description
Kobe2601 is a water-soluble analog of Kobe0065 and Kobe02602. It is known for its inhibitory activity towards Ras-Raf binding, making it a significant compound in the study of Ras inhibitors . The molecular formula of Kobe2601 is C13H10FN5O4S, and it has a molecular weight of 351.31 .
Scientific Research Applications
Kobe2601 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study the mechanism of action of Ras inhibitors.
Biology: Investigated for its role in inhibiting Ras-Raf binding, which is crucial in cell signaling pathways.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit Ras-effector interactions.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery .
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Kobe2601 involves multiple steps, starting from the appropriate precursors. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature.
Industrial Production Methods: Industrial production of Kobe2601 follows stringent protocols to ensure high purity and yield. The compound is typically produced in bulk quantities using advanced chemical synthesis techniques. The production process involves the use of high-purity reagents and solvents, and the final product is subjected to rigorous quality control measures to ensure its efficacy and safety .
Chemical Reactions Analysis
Types of Reactions: Kobe2601 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Kobe2601 can be reduced to form reduced analogs.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction may produce reduced analogs with different properties .
Comparison with Similar Compounds
Kobe0065: An analog of Kobe2601 with similar inhibitory activity towards Ras-Raf binding.
Kobe02602: Another analog with comparable biological activity.
Comparison: Kobe2601 is unique due to its water solubility, which enhances its bioavailability and makes it more suitable for in vivo studies. Compared to Kobe0065 and Kobe02602, Kobe2601 offers improved solubility and stability, making it a preferred choice for research applications .
Properties
IUPAC Name |
1-(2,4-dinitroanilino)-3-(4-fluorophenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O4S/c14-8-1-3-9(4-2-8)15-13(24)17-16-11-6-5-10(18(20)21)7-12(11)19(22)23/h1-7,16H,(H2,15,17,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWWYTYFOCONCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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